JQKD82 Exhibits Superior Cellular Growth Inhibition Compared to Direct KDM5 Inhibitors KDM5-C49 and KDM5-C70
In MM.1S multiple myeloma cells, JQKD82 demonstrates significantly greater growth inhibition than its active metabolite KDM5-C49 or the related inhibitor KDM5-C70. Specifically, JQKD82 achieves an IC50 of 0.42 μM, while KDM5-C70 requires 3.1 μM and KDM5-C49 exceeds 10 μM to achieve similar effects . This near 7.4-fold improvement over KDM5-C70 and >23.8-fold improvement over KDM5-C49 directly quantifies the functional advantage of the prodrug approach, which enhances cellular permeability and intracellular drug delivery .
| Evidence Dimension | Cellular growth inhibition (IC50) in MM.1S multiple myeloma cells |
|---|---|
| Target Compound Data | IC50 = 0.42 μM |
| Comparator Or Baseline | KDM5-C70: IC50 = 3.1 μM; KDM5-C49: IC50 > 10 μM |
| Quantified Difference | 7.4-fold more potent than KDM5-C70; >23.8-fold more potent than KDM5-C49 |
| Conditions | MM.1S multiple myeloma cells, 3 μM compound treatment for 24 h for H3K4me3 upregulation; IC50 measured after 5-day exposure |
Why This Matters
Researchers requiring cellular KDM5 inhibition must prioritize JQKD82 over direct inhibitors like KDM5-C49 or KDM5-C70 to achieve physiologically relevant target engagement at lower, more specific concentrations.
